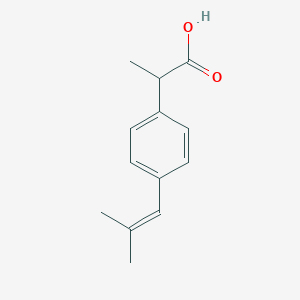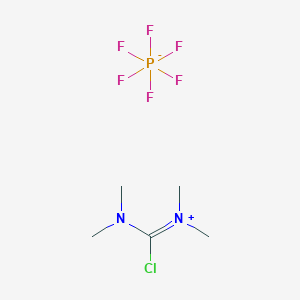
3-Bromobenzylmagnesium bromide
Vue d'ensemble
Description
3-Bromobenzylmagnesium bromide is an organometallic compound with the chemical formula C7H6Br2Mg. It is typically found as a colorless crystalline powder and is soluble in organic solvents such as diethyl ether and dimethylformamide, but insoluble in water . This compound is known for its strong pungent odor and corrosive properties, making it hazardous to handle without proper safety measures . It is widely used as a reagent in organic synthesis, particularly in the preparation of aromatic compounds, alcohols, aldehydes, and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-bromobenzylmagnesium bromide typically involves the reaction of benzyl bromide with magnesium bromide in an organic solvent such as dimethylformamide . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product . The general reaction scheme is as follows: [ \text{C}_7\text{H}_7\text{Br} + \text{MgBr}_2 \rightarrow \text{C}_7\text{H}_6\text{Br}_2\text{Mg} ]
Industrial Production Methods: In industrial settings, the preparation process is scaled up and optimized for higher yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and inert atmosphere conditions. The product is then purified through distillation or recrystallization to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromobenzylmagnesium bromide is a versatile reagent that undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in halogen exchange reactions.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in anhydrous conditions using diethyl ether as the solvent.
Substitution Reactions: Often involves halogenated substrates and is conducted under inert atmosphere conditions.
Reduction Reactions: May involve the use of additional reducing agents or catalysts to facilitate the reaction.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Formed from halogen exchange reactions.
Reduced Compounds: Formed from reduction reactions.
Applications De Recherche Scientifique
3-Bromobenzylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of intermediates for drug development.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromobenzylmagnesium bromide involves its role as a nucleophilic reagent. It readily donates electrons to electrophilic centers in substrates, facilitating various organic transformations. The molecular targets include carbonyl compounds, halogenated substrates, and other electrophilic species. The pathways involved typically include nucleophilic addition, substitution, and reduction reactions .
Comparaison Avec Des Composés Similaires
- Phenylmagnesium bromide
- Benzylmagnesium chloride
- 3-Chlorophenylmagnesium bromide
- 2-Bromobenzylmagnesium bromide
Comparison: 3-Bromobenzylmagnesium bromide is unique due to the presence of both bromine atoms, which enhances its reactivity compared to other similar compounds. For instance, phenylmagnesium bromide and benzylmagnesium chloride lack the additional bromine atom, making them less reactive in certain transformations. The presence of the bromine atoms in this compound also allows for selective halogen exchange reactions, which are not possible with compounds like phenylmagnesium bromide .
Propriétés
IUPAC Name |
magnesium;1-bromo-3-methanidylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXOOFXUHZAXLO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)

![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)

![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)
![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)




